molecular formula C8H6N2O3 B13132226 2-Amino-4-cyano-5-hydroxybenzoicacid

2-Amino-4-cyano-5-hydroxybenzoicacid

Cat. No.: B13132226
M. Wt: 178.14 g/mol
InChI Key: QNLCZBHNKYCZKB-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-5-hydroxybenzoic acid: is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an amino group, a cyano group, and a hydroxyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyano-5-hydroxybenzoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of 2-Amino-4-cyano-5-hydroxybenzoic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-cyano-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and related derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-cyano-5-hydroxybenzoic acid is unique due to the presence of both the cyano and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-4-cyano-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-3-4-1-6(10)5(8(12)13)2-7(4)11/h1-2,11H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLCZBHNKYCZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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